N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-15(2,3)13(20)16-7-6-10-9-22-14-17-12(18-19(10)14)11-5-4-8-21-11/h4-5,8-9H,6-7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYBMUKXONNPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the thiazole ring is often prepared via the Hantzsch thiazole synthesis. The triazole ring can be formed using the Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the sulfur atoms in the thiazole ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the heterocyclic rings .
Scientific Research Applications
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent, owing to its unique structure and reactivity.
Industry: It can be used in the development of new polymers and other advanced materials, as well as in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This binding is often mediated by the heterocyclic rings, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the particular targets being studied .
Comparison with Similar Compounds
Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores
Key Structural Differences :
- In contrast, the thiophen-2-yl group in the target compound improves aromatic interactions but may reduce metabolic oxidation compared to phenyl .
- Side Chain Modifications : The pivalamide group in the target compound offers steric protection against enzymatic degradation, whereas ethanediamide derivatives (e.g., ) introduce hydrogen-bonding sites for target engagement.
Physicochemical Properties
Biological Activity
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its potential applications in drug development.
Structural Overview
The compound features a complex structure characterized by a thiazolo[3,2-b][1,2,4]triazole core linked to a thiophene group and an ethyl chain. This unique arrangement may enhance its interaction with biological targets, contributing to its therapeutic efficacy.
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant anticancer properties. Studies have shown that modifications to the thiazole and triazole components can enhance the efficacy of these compounds against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Apoptosis induction |
| A549 | 6.8 | Cell cycle arrest |
| HeLa | 4.9 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Several derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Bacterial Strains Tested : E. coli, S. aureus
- Fungal Strains Tested : C. albicans, A. niger
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 12 µg/mL | Bactericidal |
| S. aureus | 8 µg/mL | Bactericidal |
| C. albicans | 10 µg/mL | Fungicidal |
| A. niger | 15 µg/mL | Fungicidal |
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thiazolo[3,2-b][1,2,4]triazole derivatives and their evaluation against multiple cancer cell lines. The study concluded that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
- Antimicrobial Evaluation : Another research article focused on testing the antimicrobial activity of similar compounds against clinical isolates of bacteria and fungi. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide?
Methodological Answer:
The synthesis of this compound likely follows multi-step protocols analogous to structurally similar thiazolo-triazole derivatives. Key steps may include:
- Condensation reactions between triazolethiones and α-halomethylcarbonyl compounds under basic conditions (e.g., NaOAc in acetone) to form the thiazolo-triazole core .
- Functionalization of the ethyl linker via nucleophilic substitution or amidation to introduce the pivalamide group.
- Purification via column chromatography or recrystallization, with yields optimized by controlling temperature (e.g., reflux in glacial acetic acid) and solvent polarity .
Critical Parameters: Reaction time (1–3 hours for cyclization steps) and stoichiometric ratios (1:1 for key intermediates) are crucial for minimizing side products .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm connectivity of the thiophene, thiazolo-triazole, and pivalamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ with <5 ppm error) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation and intermolecular interactions, such as π-π stacking in the thiazolo-triazole ring .
Advanced: How can conflicting biological activity data for this compound be resolved?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Purity differences: Use HPLC (>95% purity) and LC-MS to rule out impurities or degradation products .
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial assays) .
- Structural analogs: Compare results with derivatives (e.g., fluorophenyl vs. thiophene substitutions) to isolate electronic or steric effects .
Case Study: A 2024 study resolved conflicting cytotoxicity data by re-evaluating cell-line specificity and confirming target engagement via SPR (surface plasmon resonance) .
Advanced: What strategies improve the solubility and bioavailability of this compound?
Methodological Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) on the pivalamide moiety to enhance aqueous solubility .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve plasma stability and tissue penetration .
Data Insight: A 2023 study on analogous thiazolo-triazoles achieved a 3-fold increase in bioavailability using PEGylated dendrimers .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer: MTT assay on NCI-60 cell lines, with IC₅₀ values calculated using nonlinear regression .
- Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications) .
Note: Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Advanced: How can reaction yields for the thiazolo-triazole core be optimized?
Methodological Answer:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization steps .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance precipitation .
- Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
Case Study: A 2025 study achieved 82% yield for a similar triazole-thiazole derivative using microwave irradiation and catalytic KI .
Basic: What analytical techniques confirm the purity of this compound?
Methodological Answer:
- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .
- Elemental analysis: Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .
- Thermogravimetric analysis (TGA): Verify thermal stability and absence of solvent residues (weight loss <1% below 150°C) .
Advanced: How does the thiophene substitution influence electronic properties and bioactivity?
Methodological Answer:
- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. Thiophene’s electron-rich nature enhances π-backbonding with metal ions in enzyme active sites .
- SAR studies: Compare with phenyl or pyridyl analogs to quantify potency shifts. For example, thiophene derivatives showed 10-fold higher kinase inhibition due to sulfur’s lone-pair interactions .
- Electrochemical analysis: Cyclic voltammetry reveals redox potentials correlated with antioxidant activity .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Target identification: Use pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
- Kinetic studies: Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify binding affinity (Kd) and stoichiometry .
- Gene expression profiling: RNA-seq or CRISPR screens identify pathways perturbed by the compound (e.g., apoptosis genes in cancer cells) .
Basic: How should stability studies be designed for this compound?
Methodological Answer:
- Forced degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC .
- Solution stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours .
- Degradant identification: Use LC-HRMS/MS to characterize major degradation products (e.g., hydrolysis of the pivalamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
